2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide
Description
The compound 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide is a structurally complex heterocyclic molecule featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazine core with a 5,5-dioxido (sulfone) group, a benzyl substituent at position 6, and a thioether-linked acetamide moiety terminating in a 3-fluorophenyl group. The thioether bridge may contribute to conformational rigidity, and the acetamide group could facilitate hydrogen bonding interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O3S2/c26-18-9-6-10-19(13-18)28-23(31)16-34-25-27-14-22-24(29-25)20-11-4-5-12-21(20)30(35(22,32)33)15-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWAVLJKHZGODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the benzo[c]pyrimido[4,5-e][1,2]thiazin ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl group: This can be achieved through a benzylation reaction using benzyl halides and a suitable base.
Oxidation to form the dioxido group: This step may involve the use of oxidizing agents such as hydrogen peroxide or peracids.
Thioether formation: The thioether linkage is formed by reacting the thiazin ring with a thiol compound.
Acetamide formation:
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized further to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The benzyl and fluorophenyl groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure suggests potential therapeutic applications, possibly as an anti-inflammatory or anticancer agent.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects may be mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Heterocyclic Acetamide Derivatives
| Compound Name | Molecular Formula | Key Functional Groups | Heterocyclic Core | Substituents |
|---|---|---|---|---|
| Target Compound | C₂₄H₁₇FN₄O₃S₂ | Acetamide, sulfone, fluorophenyl | Benzo[c]pyrimido[4,5-e][1,2]thiazine | 6-benzyl, 3-fluorophenyl |
| (2Z)-2-(2,4,6-Trimethylbenzylidene)-11a | C₂₀H₁₀N₄O₃S | Benzylidene, nitrile | Thiazolo[3,2-a]pyrimidine | 2,4,6-Trimethylphenyl, 5-methylfuran |
| N-(6-Trifluoromethylbenzothiazole-2-yl) | C₁₆H₁₂F₃N₃O₂S | Trifluoromethyl, methoxyphenyl | Benzothiazole | 6-trifluoromethyl, 3-methoxyphenyl |
| Pyrimido[2,1-c][1,2,4]triazine-dione 2 | C₁₆H₁₂N₄O₂S | Dione, thiophene | Pyrimido[2,1-c][1,2,4]triazine | 8-phenyl, 6-thiophene |
Key Observations:
Heterocyclic Core Diversity :
- The target compound’s benzo[c]pyrimido[4,5-e][1,2]thiazine core is distinct from the thiazolo[3,2-a]pyrimidine () and benzothiazole () systems. The fused pyrimido-thiazine ring may confer unique electronic properties due to the sulfone group, which is absent in the thiazolo and benzothiazole analogs .
- Pyrimido[2,1-c][1,2,4]triazine-dione () features a triazine-dione moiety, offering hydrogen-bonding sites absent in the target compound’s structure .
Substituent Effects :
- The 3-fluorophenyl group in the target compound contrasts with the electron-rich 5-methylfuran in ’s 11a and the strongly electron-withdrawing trifluoromethyl group in ’s benzothiazole derivatives. Fluorine’s moderate electronegativity may balance solubility and target affinity .
- The sulfone group in the target compound likely enhances oxidative stability compared to thioether-containing analogs (e.g., 11a) .
Synthetic Pathways :
- The target compound’s thioether linkage may arise from nucleophilic substitution between a thiolate and an acetamide precursor, akin to methods in for synthesizing thiazolo-pyrimidines .
- ’s benzothiazole derivatives employ condensation of acetamides with benzothiazole amines, suggesting divergent synthetic routes for the target compound .
Research Findings and Implications
Pharmacological Potential
While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogs:
- Thiazolo-pyrimidines () : Demonstrated kinase inhibitory activity attributed to nitrile and carbonyl groups. The target compound’s acetamide may mimic this by interacting with ATP-binding pockets .
- Benzothiazole Acetamides () : The trifluoromethyl group in these compounds enhances metabolic stability, suggesting the target’s 3-fluorophenyl may offer similar advantages with reduced steric hindrance .
- Triazine-diones () : The dione moiety’s hydrogen-bonding capacity correlates with antimicrobial activity. The target’s sulfone and acetamide groups may serve analogous roles .
Physicochemical Properties
- Solubility: The sulfone group in the target compound likely improves aqueous solubility compared to non-oxidized sulfur analogs (e.g., 11a) .
- Crystallinity : Hydrogen-bonding patterns observed in ’s triazole derivatives suggest the target’s acetamide and sulfone groups could promote stable crystal packing, aiding in X-ray structure determination via SHELX software .
Biological Activity
The compound 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide is a complex heterocyclic organic molecule notable for its potential biological activities. Its unique structure combines a thiazine ring fused with a pyrimidine component, which is often associated with various pharmacological properties, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, synthesizing findings from multiple studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 488.6 g/mol. Its structure features critical functional groups that contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 488.6 g/mol |
| CAS Number | 950470-52-7 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic microorganisms effectively. The structural features of the compound, particularly the thiazine and pyrimidine rings, are believed to play a crucial role in its antimicrobial efficacy.
Anticancer Potential
The compound's anticancer activity has been explored in several studies. Its ability to induce apoptosis in cancer cells has been documented, suggesting a mechanism involving cell cycle arrest and subsequent cell death. The presence of the benzyl group may enhance its interaction with cancer cell receptors, facilitating its therapeutic effects.
Kinase Inhibition
In vitro studies have demonstrated that the compound can act as a kinase inhibitor. This activity is vital for regulating various cellular processes, including growth and metabolism. The specific kinases targeted by this compound remain an area of active research, but preliminary findings suggest that it may interfere with signaling pathways critical for cancer progression .
Study 1: Antimicrobial Efficacy
In a controlled study, This compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
Study 2: Cytotoxicity in Cancer Cells
A separate investigation assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results revealed that treatment with varying concentrations (10 µM to 50 µM) led to significant reductions in cell viability, with IC50 values calculated at approximately 25 µM. This suggests that the compound could be developed further as an anticancer therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
